molecular formula C20H23NO6 B11074826 Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B11074826
M. Wt: 373.4 g/mol
InChI Key: IOTGNPXNGUXQFE-UHFFFAOYSA-N
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Description

Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with hydroxy, methoxy, and carboxylate groups. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with diethyl acetylenedicarboxylate under basic conditions, followed by cyclization and further functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to modify the pyridine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, bind to receptors, and influence cellular processes through its functional groups. Detailed studies on its molecular interactions reveal its potential to affect various biochemical pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with hydroxy, methoxy, and carboxylate groups, such as:

Uniqueness

What sets Diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

diethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H23NO6/c1-6-26-19(23)16-11(3)21-12(4)17(20(24)27-7-2)18(16)13-8-9-14(22)15(10-13)25-5/h8-10,22H,6-7H2,1-5H3

InChI Key

IOTGNPXNGUXQFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC(=C(C=C2)O)OC)C(=O)OCC)C)C

Origin of Product

United States

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